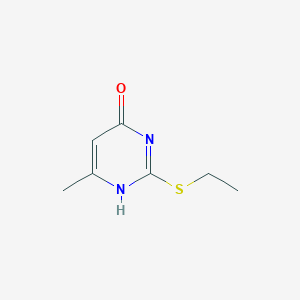
2-ethylsulfanyl-6-methyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-ethylsulfanyl-6-methyl-1H-pyrimidin-4-one This compound has been developed as a therapeutic agent targeting angiogenesis, which is the formation of new blood vessels, a process crucial for tumor growth and metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PTK787/ZK 222584 involves multiple steps, starting with the preparation of the core phthalazine structure. The key steps include:
Formation of the phthalazine core: This involves the reaction of 4-chloroaniline with 4-pyridylmethyl chloride under basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the phthalazine core.
Final modifications: The phthalazine core is then modified to introduce the succinate group, resulting in the final compound.
Industrial Production Methods
Industrial production of PTK787/ZK 222584 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
PTK787/ZK 222584 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various derivatives of PTK787/ZK 222584, which can be used for further research and development .
科学研究应用
PTK787/ZK 222584 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of angiogenesis in tumor growth and metastasis
Biology: The compound is used to investigate the role of vascular endothelial growth factor in various biological processes
Medicine: PTK787/ZK 222584 is being explored as a potential therapeutic agent for treating solid tumors and other diseases involving abnormal angiogenesis
Industry: The compound is used in the development of diagnostic methods and therapeutic strategies targeting angiogenesis
作用机制
PTK787/ZK 222584 exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptors. This inhibition prevents the autophosphorylation of these receptors, thereby blocking the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. The compound specifically targets the kinase insert domain-containing receptor (KDR) and other related receptors .
相似化合物的比较
Similar Compounds
Sorafenib: Another multi-targeted kinase inhibitor with activity against vascular endothelial growth factor receptors.
Uniqueness
PTK787/ZK 222584 is unique in its high specificity and potency for vascular endothelial growth factor receptor tyrosine kinases. It has shown significant efficacy in preclinical models of tumor growth and metastasis, making it a promising candidate for further development as an anti-cancer agent .
属性
IUPAC Name |
2-ethylsulfanyl-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLLWUMNUBVQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=O)C=C(N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(=O)C=C(N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














